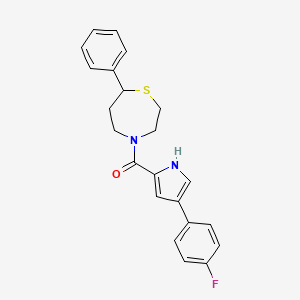

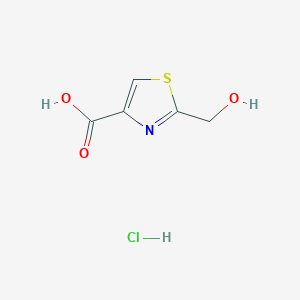

(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound , (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone, is a complex molecule that likely exhibits significant biological activity due to the presence of multiple pharmacophoric elements such as the fluorophenyl group, pyrrole ring, and thiazepane moiety. These structural features are commonly found in compounds with a wide spectrum of biological activities, including antibacterial, antifungal, and antiproliferative properties.

Synthesis Analysis

While the specific synthesis of (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone is not detailed in the provided papers, we can infer from the related literature that such compounds can be synthesized using one-pot methods or multi-step reactions involving key intermediates. For instance, the synthesis of a related compound, 4-(tert-butyl)-1H-pyrrol-3-ylmethanone, was achieved using a one-pot procedure that involved acetophenone and trimethylacetaldehyde with TosMIC and a mild base . This suggests that similar methodologies could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds, such as (4-fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone, has been determined using X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice . This technique could be employed to ascertain the precise molecular geometry of (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone, which would be crucial for understanding its chemical reactivity and interactions with biological targets.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds like the one being analyzed are typically characterized by their solubility, melting point, and stability. These properties are influenced by the molecular structure and the nature of substituents. For instance, the presence of a fluorophenyl group could enhance the compound's lipophilicity, potentially affecting its pharmacokinetic profile. The crystal structure analysis of a related compound revealed a yellow block-shaped crystal, which suggests that the compound might also exhibit distinct crystalline properties .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Development of New Synthetic Pathways

Novel synthetic methods for pyrrole and phenyl methanone derivatives have been explored, demonstrating the importance of such compounds in developing new chemical synthesis strategies. The one-pot synthesis technique for pyrrole derivatives offers an economical and efficient route, showcasing the compound's utility in synthetic organic chemistry (Kaur & Kumar, 2018).

Crystal Structure Elucidation

Understanding the crystal structure of compounds with similar frameworks helps in the rational design of new molecules with desired physical and chemical properties. Studies involving X-ray diffraction and DFT calculations reveal the molecular geometry and electronic structure, crucial for designing compounds with specific reactivities or binding capabilities (Huang et al., 2021).

Medicinal Chemistry and Pharmacology

Antitumor Activity

Compounds bearing structural similarities to the queried molecule have shown significant antitumor effects, both in vitro and in vivo. These findings underscore the potential of such molecules in the development of new anticancer agents, with specific mechanisms of action including tubulin polymerization inhibition and apoptosis induction in cancer cells (Magalhães et al., 2011; Magalhães et al., 2013).

Design and Discovery of New Drug Candidates

The structural features of similar compounds have facilitated the discovery of new drug candidates targeting specific biological receptors or pathways. For example, selective inhibition of the Met kinase superfamily by substituted carboxamides illustrates the compound's relevance in identifying new therapeutics for cancer and other diseases (Schroeder et al., 2009).

properties

IUPAC Name |

[4-(4-fluorophenyl)-1H-pyrrol-2-yl]-(7-phenyl-1,4-thiazepan-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21FN2OS/c23-19-8-6-16(7-9-19)18-14-20(24-15-18)22(26)25-11-10-21(27-13-12-25)17-4-2-1-3-5-17/h1-9,14-15,21,24H,10-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMXIMGCSHLUPTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CC=C2)C(=O)C3=CC(=CN3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-({[3,3'-Bithiophene]-5-yl}methyl)-1-(2-phenoxyethyl)urea](/img/structure/B2551908.png)

![2-(Chloromethyl)thieno[3,2-b]pyridine;hydrochloride](/img/structure/B2551912.png)

![N-[1-(2-methylphenyl)-1H-pyrazol-5-yl]prop-2-enamide](/img/structure/B2551913.png)

![N-[[3-(Benzenesulfonamido)phenyl]methyl]-2-chloro-N-methylpropanamide](/img/structure/B2551915.png)

![3-[2-(2-methoxyphenyl)-2-oxoethyl]-2-benzofuran-1(3H)-one](/img/structure/B2551916.png)

![4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2551925.png)

![7-(2-Methoxyethyl)-3-methyl-8-[4-[(4-methylphenyl)methyl]piperazin-1-yl]purine-2,6-dione](/img/structure/B2551926.png)

![2-(3-chlorobenzyl)-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2551929.png)

![4-chloro-N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide](/img/structure/B2551930.png)